molecular formula C5H9N3O B13895352 (2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol

(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13895352
M. Wt: 127.14 g/mol
InChI Key: IBGKAPDRKZKIFF-UHFFFAOYSA-N
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Description

(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cyclization of appropriate precursorsThis reaction involves the use of azides and alkynes in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups .

Scientific Research Applications

(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dimethyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(2,5-dimethyltriazol-4-yl)methanol

InChI

InChI=1S/C5H9N3O/c1-4-5(3-9)7-8(2)6-4/h9H,3H2,1-2H3

InChI Key

IBGKAPDRKZKIFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CO)C

Origin of Product

United States

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